molecular formula C20H30N2O B10883336 3-Cyclopentyl-1-[4-(2-methylbenzyl)piperazin-1-yl]propan-1-one

3-Cyclopentyl-1-[4-(2-methylbenzyl)piperazin-1-yl]propan-1-one

Cat. No.: B10883336
M. Wt: 314.5 g/mol
InChI Key: IXNUIPFDLLDTIV-UHFFFAOYSA-N
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Description

3-CYCLOPENTYL-1-[4-(2-METHYLBENZYL)PIPERAZINO]-1-PROPANONE is an organic compound with the molecular formula C20H30N2O. It is a complex molecule featuring a cyclopentyl group, a piperazine ring, and a benzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPENTYL-1-[4-(2-METHYLBENZYL)PIPERAZINO]-1-PROPANONE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and reagents like diphenylvinylsulfonium triflate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPENTYL-1-[4-(2-METHYLBENZYL)PIPERAZINO]-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-CYCLOPENTYL-1-[4-(2-METHYLBENZYL)PIPERAZINO]-1-PROPANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-CYCLOPENTYL-1-[4-(2-METHYLBENZYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CYCLOPENTYL-1-[4-(2-METHYLBENZYL)PIPERAZINO]-1-PROPANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C20H30N2O

Molecular Weight

314.5 g/mol

IUPAC Name

3-cyclopentyl-1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C20H30N2O/c1-17-6-2-5-9-19(17)16-21-12-14-22(15-13-21)20(23)11-10-18-7-3-4-8-18/h2,5-6,9,18H,3-4,7-8,10-16H2,1H3

InChI Key

IXNUIPFDLLDTIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)CCC3CCCC3

Origin of Product

United States

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